Cas no 1516389-62-0 (3-(3-Aminocyclopentyl)propanoic acid)

3-(3-Aminocyclopentyl)propanoic acid is a versatile cyclic amino acid derivative featuring both an amine and a carboxylic acid functional group. Its cyclopentyl backbone provides structural rigidity, making it valuable as a chiral building block in organic synthesis and pharmaceutical applications. The compound’s bifunctional nature allows for selective modifications, enabling its use in peptide mimetics, drug intermediates, and ligand design. Its stability under standard conditions and compatibility with common coupling reagents enhance its utility in medicinal chemistry. The stereochemistry of the cyclopentyl ring further supports its role in asymmetric synthesis, offering precise control over molecular conformation in target compounds.
3-(3-Aminocyclopentyl)propanoic acid structure
1516389-62-0 structure
商品名:3-(3-Aminocyclopentyl)propanoic acid
CAS番号:1516389-62-0
MF:C8H15NO2
メガワット:157.210202455521
CID:5824191
PubChem ID:83479982

3-(3-Aminocyclopentyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-aminocyclopentyl)propanoic acid
    • EN300-6882183
    • 1516389-62-0
    • 3-(3-Aminocyclopentyl)propanoic acid
    • インチ: 1S/C8H15NO2/c9-7-3-1-6(5-7)2-4-8(10)11/h6-7H,1-5,9H2,(H,10,11)
    • InChIKey: GGRUVOAXKSLODO-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1CCC(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 63.3Ų

3-(3-Aminocyclopentyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6882183-2.5g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
2.5g
$2940.0 2025-03-12
Enamine
EN300-6882183-0.1g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
0.1g
$1320.0 2025-03-12
Enamine
EN300-6882183-5.0g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
5.0g
$4349.0 2025-03-12
Enamine
EN300-6882183-0.25g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
0.25g
$1381.0 2025-03-12
Enamine
EN300-6882183-1.0g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
1.0g
$1500.0 2025-03-12
Enamine
EN300-6882183-10.0g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
10.0g
$6450.0 2025-03-12
Enamine
EN300-6882183-0.05g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
0.05g
$1261.0 2025-03-12
Enamine
EN300-6882183-0.5g
3-(3-aminocyclopentyl)propanoic acid
1516389-62-0 95.0%
0.5g
$1440.0 2025-03-12

3-(3-Aminocyclopentyl)propanoic acid 関連文献

3-(3-Aminocyclopentyl)propanoic acidに関する追加情報

3-(3-Aminocyclopentyl)propanoic Acid (CAS No. 1516389-62-0): A Versatile Building Block in Medicinal Chemistry

3-(3-Aminocyclopentyl)propanoic acid (CAS No. 1516389-62-0) is a specialized cyclopentyl-based carboxylic acid derivative that has gained significant attention in pharmaceutical research and fine chemical synthesis. This compound, featuring both amino and carboxylic acid functional groups on a cyclopentane scaffold, serves as a valuable chiral building block for drug discovery programs.

The molecular structure of 3-(3-Aminocyclopentyl)propanoic acid offers unique advantages in medicinal chemistry. The cyclopentyl ring provides conformational rigidity while maintaining sufficient flexibility for optimal receptor binding, making it particularly useful in the design of GPCR-targeting drugs and enzyme inhibitors. Recent studies highlight its application in developing neurological therapeutics, addressing one of the most searched topics in pharmaceutical research today.

From a synthetic chemistry perspective, 1516389-62-0 demonstrates excellent reactivity at both functional groups. The primary amine can participate in various condensation reactions, while the carboxylic acid allows for esterification or amide bond formation. This dual functionality makes it particularly valuable for creating peptide mimetics and bioisosteres, answering frequent queries from medicinal chemists about versatile scaffolds.

The pharmaceutical industry has shown growing interest in 3-(3-Aminocyclopentyl)propanoic acid derivatives due to their potential in addressing current healthcare challenges. Researchers are exploring its incorporation into small molecule drugs targeting metabolic disorders and age-related diseases, aligning with trending searches about anti-aging compounds and metabolic modulators. The compound's balanced lipophilicity and polarity contribute to favorable ADME properties, a key consideration in modern drug design.

Analytical characterization of CAS 1516389-62-0 typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The chiral nature of the molecule makes chiral separation methods particularly important for ensuring enantiopurity, addressing a common concern in asymmetric synthesis discussions. Recent advancements in continuous flow chemistry have improved the scalable production of this valuable intermediate.

In material science applications, 3-(3-Aminocyclopentyl)propanoic acid has shown promise as a monomer for specialty polyamides and polyurethanes with unique thermal and mechanical properties. This connects with growing interest in sustainable polymers and bio-based materials, frequently searched topics in green chemistry forums. The compound's rigid yet functional structure contributes to material performance while maintaining potential biodegradability.

The safety profile of 1516389-62-0 makes it particularly attractive for industrial applications. Unlike many amine-containing compounds, it demonstrates good stability under standard storage conditions and shows minimal environmental persistence, addressing regulatory concerns about green chemistry principles. Proper handling requires standard laboratory precautions, with particular attention to its amino group reactivity.

Market analysis indicates steady growth in demand for 3-(3-Aminocyclopentyl)propanoic acid, driven by pharmaceutical R&D and specialty chemical applications. Suppliers are responding to customer inquiries about bulk availability, custom synthesis, and GMP-grade material, reflecting the compound's transition from research-scale to commercial applications. Current pricing trends suggest it remains cost-competitive with similar chiral building blocks.

Future research directions for CAS 1516389-62-0 include exploration of its metal-chelating properties and potential in catalysis, areas generating significant academic interest. The compound's unique stereochemistry also makes it a candidate for developing asymmetric catalysts, connecting with searches about chiral auxiliaries and organocatalysts. These emerging applications may further expand its utility beyond current pharmaceutical uses.

For researchers considering 3-(3-Aminocyclopentyl)propanoic acid for their projects, several practical considerations emerge. The compound shows good solubility in polar organic solvents but limited water solubility, important for formulation development. Its zwitterionic character at physiological pH may influence biological activity, a factor frequently queried in drug discovery forums. Storage recommendations typically suggest anhydrous conditions to prevent degradation.

The intellectual property landscape surrounding 1516389-62-0 shows increasing activity, with patents covering various derivatives and synthetic methods. This reflects the compound's growing importance in drug discovery pipelines and answers common questions about freedom-to-operate considerations. Recent publications demonstrate its use in fragment-based drug design approaches, another hot topic in medicinal chemistry.

Environmental impact assessments of 3-(3-Aminocyclopentyl)propanoic acid indicate favorable characteristics compared to many synthetic intermediates. The compound shows relatively low bioaccumulation potential and moderate biodegradability, addressing concerns about green chemistry metrics. These properties contribute to its selection for sustainable chemistry applications, aligning with industry trends toward eco-friendly synthesis.

Analytical method development for CAS 1516389-62-0 continues to advance, with recent publications describing improved HPLC methods for enantiomeric purity determination. These developments respond to frequent queries about chiral analysis techniques in pharmaceutical quality control. The compound's UV and MS characteristics make it amenable to various detection methods, facilitating method development.

In conclusion, 3-(3-Aminocyclopentyl)propanoic acid represents a versatile and increasingly important compound in modern chemical research. Its unique structural features address multiple current challenges in medicinal chemistry, material science, and catalysis, making it relevant to numerous trending research areas. As understanding of its applications grows, so does its potential to contribute to solutions for pressing scientific and technological challenges.

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